molecular formula C27H21ClFN3O2 B1192259 (5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide

(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide

Cat. No.: B1192259
M. Wt: 473.9 g/mol
InChI Key: FMQWOAKTQPLQBR-SANMLTNESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of BAY-298 involves the preparation of tetrahydro-1,6-naphthyridine-based derivatives. The process begins with the high-throughput screening of the Bayer compound library, leading to the identification of potent and selective antagonists . The synthetic route includes multiple steps of chemical reactions, such as nucleophilic substitution, cyclization, and purification processes to achieve the desired purity and activity .

Industrial Production Methods: : Industrial production of BAY-298 requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using optimized reaction parameters, including temperature, pressure, and solvent conditions. The final product undergoes rigorous quality control to meet the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions: : BAY-298 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under controlled conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

BAY-298 has a wide range of scientific research applications, including:

Mechanism of Action

BAY-298 exerts its effects by selectively antagonizing the luteinizing hormone receptor. This receptor is a member of the glycoprotein hormone family of G-protein-coupled receptors, activated by luteinizing hormone. By inhibiting this receptor, BAY-298 reduces the production of sex hormones, thereby modulating various physiological processes .

Properties

Molecular Formula

C27H21ClFN3O2

Molecular Weight

473.9 g/mol

IUPAC Name

(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide

InChI

InChI=1S/C27H21ClFN3O2/c28-19-5-3-18(4-6-19)26-24-2-1-16-30-25(24)15-17-32(26)27(33)31-21-9-13-23(14-10-21)34-22-11-7-20(29)8-12-22/h1-14,16,26H,15,17H2,(H,31,33)/t26-/m0/s1

InChI Key

FMQWOAKTQPLQBR-SANMLTNESA-N

Isomeric SMILES

C1CN([C@H](C2=C1N=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F

SMILES

C1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F

Canonical SMILES

C1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAY-298;  BAY 298;  BAY298; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide

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